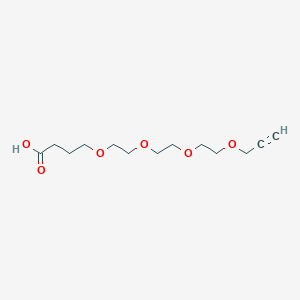

Propargyl-PEG4-CH2-acid

Description

Contextualization of Bifunctional PEG-Based Linkers in Advanced Chemical Synthesis

Bifunctional linkers are fundamental to the construction of complex molecular architectures. highforceresearch.com They serve as bridges, covalently connecting biomolecules, small molecules, polymers, or surfaces. highforceresearch.com The use of polyethylene (B3416737) glycol (PEG) chains as the core of these linkers has become a widely adopted strategy to enhance the hydrophilicity and biocompatibility of the resulting conjugates. highforceresearch.comcreativepegworks.com This "PEGylation" can improve aqueous solubility, reduce non-specific interactions, and prolong circulation times in biological systems. highforceresearch.comcreativepegworks.comnih.gov

Heterobifunctional PEG linkers, which feature two different reactive termini, are especially significant as they allow for controlled, stepwise conjugation reactions. jenkemusa.com This is crucial in applications such as the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where specific and efficient coupling is essential for therapeutic efficacy. jenkemusa.comsmolecule.comsigmaaldrich.com The ability to tune the length and functionality of these PEG linkers provides chemists with a high degree of control over the properties of the final conjugate, including its stability, solubility, and biological activity. highforceresearch.com

Strategic Significance of Propargyl-PEG4-(CH2)3-acid in Bioorthogonal Conjugation and Material Science

Propargyl-PEG4-(CH2)3-acid is a prime example of a heterobifunctional linker that has gained prominence in recent years. Its structure is characterized by three key components: a terminal propargyl group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid group. smolecule.com This unique combination of functional groups makes it an exceptionally versatile tool for a variety of applications.

The terminal propargyl group is a key player in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. smolecule.comsmolecule.com Specifically, the alkyne of the propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming a stable triazole linkage with an azide-functionalized molecule. smolecule.combroadpharm.com This bioorthogonal reaction allows for the precise and efficient conjugation of biomolecules in complex biological environments without interfering with native biological processes. nih.gov

The carboxylic acid terminus provides a complementary reactive handle. It can be readily coupled with primary amine groups on proteins, peptides, or other molecules to form stable amide bonds. smolecule.com This dual functionality allows for a two-step conjugation strategy, where one part of the molecule is attached via the acid and the other via the alkyne.

The PEG4 spacer imparts hydrophilicity, which is crucial for improving the solubility and reducing the non-specific binding of the conjugated molecules, particularly in aqueous biological systems. smolecule.com This property is highly advantageous in the development of drug delivery systems and for the surface modification of materials like nanoparticles. smolecule.com

In material science, Propargyl-PEG4-(CH2)3-acid is utilized for surface functionalization. The carboxylic acid can anchor the linker to a surface, while the propargyl group remains available for subsequent "click" reactions, allowing for the attachment of various molecules to create functionalized materials with tailored properties. smolecule.com

Overview of Research Trajectories and Academic Contributions of Propargyl-PEG4-(CH2)3-acid

The academic and industrial interest in Propargyl-PEG4-(CH2)3-acid and similar alkynated PEG linkers is reflected in the growing body of research focused on their synthesis and application. Research has demonstrated the utility of these linkers in a wide array of fields, including:

Drug Delivery: Improving the pharmacokinetic properties of drugs through PEGylation, leading to enhanced solubility, stability, and targeted delivery. nih.govsmolecule.com

Bioconjugation: Creating complex bioconjugates by linking proteins, peptides, and nucleic acids for therapeutic and diagnostic purposes. smolecule.com

PROTACs: Serving as a linker in proteolysis-targeting chimeras, which are designed to selectively degrade target proteins within cells. smolecule.com

Material Science: Modifying the surfaces of nanoparticles and other materials to enhance their biocompatibility and functionality. creativepegworks.comsmolecule.com

The development of efficient synthetic routes to heterobifunctional PEGs has been a significant area of research, enabling the production of a diverse range of linkers with different functionalities and PEG chain lengths. nih.govmdpi.com This has allowed researchers to fine-tune the properties of their conjugates for specific applications. The ongoing exploration of these versatile linkers continues to push the boundaries of what is possible in chemical biology and materials science.

| Property | Description |

| Molecular Formula | C13H22O6 smolecule.com |

| Molecular Weight | 274.31 g/mol smolecule.com |

| Appearance | Liquid |

| Solubility | Soluble in DMSO smolecule.com |

| Storage | -20°C smolecule.com |

| Functional Group | Reactivity | Application |

| Propargyl Group | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) smolecule.combroadpharm.com | Bioorthogonal conjugation, "Click" chemistry smolecule.com |

| Carboxylic Acid | Amide bond formation with primary amines smolecule.com | Conjugation to proteins, peptides, and other amine-containing molecules smolecule.com |

| PEG4 Spacer | Hydrophilic, flexible chain smolecule.com | Increases water solubility, reduces non-specific binding highforceresearch.comsmolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXSTNURGGFVTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Propargyl Peg4 Ch2 3 Acid

Established Synthetic Pathways for Propargyl-PEG4-(CH2)3-acid

The synthesis of Propargyl-PEG4-(CH2)3-acid is a multi-step process that requires careful selection of precursors and reaction conditions to achieve high purity and yield.

Multi-Step Synthesis from Defined Precursors

The construction of Propargyl-PEG4-(CH2)3-acid typically begins with precursors that contain the core structural components: the PEG spacer, the alkyl chain, and the terminal functional groups. One common strategy involves the use of a bifunctional PEG derivative, such as α-hydroxyl-ω-carboxyl-PEG, as a starting material. researchgate.netmdpi.com

A general synthetic route can be outlined as follows:

Propargylation of the Carboxyl Group: The synthesis can be initiated by modifying the carboxyl group of a bifunctional PEG into a propargyl group. researchgate.netmdpi.com This is often achieved by reacting the PEG starting material with propargyl bromide in the presence of a base like potassium hydroxide. researchgate.netmdpi.com

Introduction of the Carboxylic Acid Moiety: Following propargylation, the hydroxyl group at the other end of the PEG chain is converted into a carboxylic acid. This can be accomplished by reaction with succinic anhydride. researchgate.netmdpi.com

An alternative approach starts with a precursor already containing the propargyl group and a protected acid functionality, such as Propargyl-PEG4-t-butyl ester. smolecule.com The synthesis of this intermediate often involves the esterification of a PEG derivative with propargyl alcohol and subsequent protection of the carboxylic acid. smolecule.com The final step is the deprotection of the t-butyl ester group under acidic conditions to yield the free carboxylic acid. smolecule.com

Optimization of Reaction Conditions and Yields for Scalable Preparation

For the large-scale production of Propargyl-PEG4-(CH2)3-acid, optimization of reaction conditions is crucial to maximize yield and purity while ensuring cost-effectiveness. Key parameters that are often fine-tuned include solvent systems, reaction temperatures, and the choice of reagents.

| Parameter | Laboratory Scale | Industrial Scale | Rationale for Optimization |

| Reactors | Batch reactors | Continuous flow reactors | Ensures consistent mixing and temperature control for improved reaction efficiency and safety. |

| Byproduct Quenching | Post-reaction workup | In situ quenching | Neutralizing acidic byproducts directly minimizes equipment corrosion and simplifies purification. |

| Solvent Usage | Typically discarded | Distilled and recycled | Reduces chemical waste and operational costs. |

| Purification | Standard chromatography | Liquid-liquid extraction followed by high-performance chromatography | Efficiently removes impurities from large batches, achieving higher purity levels. |

Functional Group Interconversions and Post-Synthetic Modifications

The versatility of Propargyl-PEG4-(CH2)3-acid stems from the distinct reactivity of its two terminal functional groups, which allows for a wide range of post-synthetic modifications.

Esterification and Amidation of the Carboxylic Acid Moiety for Specific Applications

The carboxylic acid group of Propargyl-PEG4-(CH2)3-acid can be readily converted into esters or amides to conjugate with other molecules.

Esterification: The carboxylic acid can be reacted with alcohols under acidic conditions to form esters. A common derivative is the methyl ester, which can be synthesized via Steglich esterification. This modification can be useful for subsequent reactions or to alter the solubility of the molecule. creative-biolabs.com Another important ester is the N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amines, facilitating the formation of stable amide bonds. medchemexpress.com

Amidation: The carboxylic acid can be directly coupled with primary or secondary amines to form amide bonds. This reaction is fundamental for attaching the linker to proteins, peptides, or other biomolecules containing amine groups. smolecule.com This is a key step in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where this linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com

Alternative Transformations and Protection Strategies for the Propargyl Group

The propargyl group is prized for its ability to participate in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. smolecule.commedchemexpress.com This reaction forms a stable triazole linkage with an azide-functionalized molecule. smolecule.com

To prevent unwanted reactions of the propargyl group during the modification of the carboxylic acid, protection strategies may be employed. However, the high chemoselectivity of the CuAAC reaction often allows for the direct use of the propargyl group without protection, as it is stable under many common reaction conditions. mdpi.com

Alternative transformations of the alkyne are less common, as its primary utility lies in click chemistry. However, in principle, it could undergo other alkyne-specific reactions if desired for a particular application.

Advanced Analytical Validation of Synthetic Products and Intermediates

The purity and structural integrity of Propargyl-PEG4-(CH2)3-acid and its synthetic intermediates are confirmed using a combination of advanced analytical techniques.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information by analyzing the chemical environment of atomic nuclei (e.g., ¹H and ¹³C). For example, in similar PEG derivatives, specific proton signals can confirm the presence of the propargyl group and the PEG backbone. researchgate.netmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Determines the precise molecular weight of the compound, confirming its elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product and intermediates by separating the compound from any unreacted starting materials or byproducts. Reverse-phase HPLC is commonly used for this purpose. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups (e.g., C≡C-H stretch for the alkyne, C=O stretch for the carboxylic acid) based on their characteristic absorption of infrared radiation. researchgate.net |

These analytical methods are essential for quality control, ensuring that the synthesized Propargyl-PEG4-(CH2)3-acid meets the required specifications for its intended application.

Application of High-Resolution Chromatographic Techniques for Purity Assessment

High-resolution chromatography is an indispensable tool for assessing the purity of synthetic compounds like Propargyl-PEG4-(CH2)3-acid. These techniques separate the target molecule from unreacted starting materials, byproducts, and other impurities, allowing for accurate quantification of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of PEGylated linkers. chempep.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. rsc.orgcellmosaic.com In RP-HPLC, a non-polar stationary phase (such as C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. For Propargyl-PEG4-(CH2)3-acid, its amphiphilic nature, with a hydrophobic propargyl group and alkyl chain combined with a hydrophilic PEG chain, allows for effective retention and separation on RP-HPLC columns. Purity is typically determined by integrating the peak area of the target compound and expressing it as a percentage of the total area of all observed peaks in the chromatogram. Commercial suppliers of this linker often report purities exceeding 95% or 98%, a value verified by HPLC. broadpharm.com

Other relevant chromatographic techniques include:

Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic volume. It is particularly useful for detecting and quantifying aggregates or fragments in the final product. cellmosaic.com

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their surface hydrophobicity. It is a valuable tool for analyzing protein-drug conjugates made using such linkers, as it can separate species based on the number of conjugated drug-linker moieties (drug-to-antibody ratio). cellmosaic.comnih.gov

The choice of chromatographic method depends on the specific impurities that need to be detected and the nature of the sample. For routine purity assessment of the linker itself, RP-HPLC and UPLC are the most common and effective methods.

Spectroscopic Methodologies for Confirming Molecular Integrity and Linkage Formation

While chromatography confirms purity, spectroscopic methods are essential for verifying the molecular structure of Propargyl-PEG4-(CH2)3-acid, ensuring that all components—the propargyl group, the PEG spacer, and the carboxylic acid terminus—are correctly assembled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the identity and integrity of the linker. chempep.com

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For Propargyl-PEG4-(CH2)3-acid, specific signals confirm the presence of each functional part. The terminal alkyne proton (–C≡C–H ) typically appears as a triplet around δ 2.4-2.5 ppm. mdpi.comnih.gov The methylene (B1212753) protons adjacent to the alkyne (–CH ₂–C≡CH) are observed around δ 4.2 ppm. The repeating ethylene (B1197577) glycol units of the PEG chain (–O–CH ₂–CH ₂–O–) produce a characteristic, large signal in the region of δ 3.6-3.7 ppm. mdpi.comnih.gov The protons of the alkyl chain and those adjacent to the carboxylic acid are also identifiable at specific chemical shifts. The disappearance of signals from starting materials and the appearance of these characteristic peaks confirm the successful synthesis of the desired structure. mdpi.com

¹³C NMR: Carbon NMR provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in Propargyl-PEG4-(CH2)3-acid gives a distinct signal, confirming the presence of the alkyne carbons, the PEG backbone carbons, and the carboxyl carbon. For instance, the carbons of the alkyne group (–C ≡C –H) typically resonate around δ 80 ppm and δ 75 ppm. rsc.org

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula. For Propargyl-PEG4-(CH2)3-acid (C₁₃H₂₂O₆), the expected exact mass is 274.1416 g/mol . smolecule.com HRMS analysis, often using techniques like Electrospray Ionization (ESI), would yield a measured mass that closely matches this theoretical value, providing definitive evidence of the compound's identity and confirming that the correct linkages have been formed. rsc.orgnih.gov

Table 1: Representative Spectroscopic Data for Propargyl-PEG Linker Characterization

| Technique | Functional Group | Expected Chemical Shift / Value | Reference |

|---|---|---|---|

| ¹H NMR | Terminal Alkyne (–C≡C–H ) | δ ~2.4-2.5 ppm (t) | mdpi.comnih.gov |

| ¹H NMR | Propargylic Methylene (–CH ₂–C≡CH) | δ ~4.2 ppm (d) | nih.gov |

| ¹H NMR | PEG Backbone (–O–CH ₂–CH ₂–O–) | δ ~3.6-3.7 ppm (m) | mdpi.comnih.gov |

| ¹³C NMR | Alkyne Carbons (–C ≡C –H) | δ ~75-81 ppm | rsc.org |

| HRMS | Entire Molecule [M+H]⁺ or [M+Na]⁺ | Calculated: 274.1416 (for C₁₃H₂₂O₆) | rsc.orgsmolecule.com |

Applications of Propargyl Peg4 Ch2 3 Acid in Bioconjugation and Chemical Biology

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Strategies

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and specific "click chemistry" reaction that forms a stable triazole linkage between an alkyne and an azide (B81097). science.govnih.gov Propargyl-PEG4-(CH2)3-acid, with its terminal alkyne, is an ideal reagent for this reaction. sigmaaldrich.comchemicalbook.com This strategy is widely employed for its reliability, high yield, and compatibility with a wide range of functional groups under mild, often aqueous, conditions. nih.govsoton.ac.uk The CuAAC reaction has become a cornerstone in various bioconjugation applications due to its bioorthogonal nature, meaning it does not interfere with native biological processes. nih.gov

Site-Specific Biomacromolecule Labeling and Functionalization

The ability to precisely attach synthetic molecules to specific sites on biomacromolecules is crucial for understanding and manipulating biological systems. Propargyl-PEG4-(CH2)3-acid, in conjunction with CuAAC, provides a powerful tool for achieving such site-specific modifications of proteins, peptides, and nucleic acids. smolecule.com This specificity allows for the creation of well-defined bioconjugates with preserved biological activity.

The propargyl group of Propargyl-PEG4-(CH2)3-acid can be reacted with azide-modified proteins and peptides through CuAAC to form stable conjugates. smolecule.com This approach allows for the introduction of various functionalities, such as polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics (PEGylation), or other reporter molecules. smolecule.com The carboxylic acid end of the molecule can be used for further modifications or for attachment to other molecules. smolecule.com This strategy has been utilized in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), which are engineered molecules designed to degrade specific proteins within cells. sigmaaldrich.comchemicalbook.com

Table 1: Examples of Protein and Peptide Conjugation using Propargyl-PEG Linkers

| Biomolecule | Modification Strategy | Application | Reference |

| Peptides | CuAAC with azide-modified peptides | Creation of targeted therapeutic agents | smolecule.com |

| Antibodies | Synthesis of antibody-drug conjugates (ADCs) | Targeted cancer therapy | sigmaaldrich.com |

| Proteins | Development of PROTACs | Targeted protein degradation | chemicalbook.commedchemexpress.com |

| Antimicrobial Peptides | Conjugation to reduce hemotoxicity | Safer therapeutic applications |

The modification of oligonucleotides and nucleic acids is essential for various applications in diagnostics, therapeutics, and nanotechnology. soton.ac.ukuni-muenchen.de "Click chemistry," particularly CuAAC, has emerged as a highly efficient method for the post-synthetic labeling of nucleic acids. uni-muenchen.denih.gov Propargyl-PEG4-(CH2)3-acid can be incorporated into or attached to oligonucleotides, which can then be conjugated with azide-containing molecules such as fluorescent dyes, quenchers, or other functional moieties. researchgate.net This allows for the creation of labeled probes for techniques like fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR). uni-muenchen.de The versatility of this approach enables the synthesis of a wide array of modified nucleic acids for research and biotechnological applications. soton.ac.uknih.gov

Propargyl-PEG4-(CH2)3-acid Mediated Protein and Peptide Conjugation

Design and Synthesis of Bioactive Probes and Advanced Biological Tools

The unique properties of Propargyl-PEG4-(CH2)3-acid make it a valuable building block for the creation of sophisticated bioactive probes and tools for chemical biology research. sigmaaldrich.comsmolecule.com These probes are designed to interact with and report on specific biological targets or processes.

By combining Propargyl-PEG4-(CH2)3-acid with fluorescent dyes or affinity tags via CuAAC, researchers can synthesize custom probes for various biological applications. smolecule.com For instance, a fluorescent dye with an azide group can be "clicked" onto the propargyl end of the linker, while the carboxylic acid can be attached to a targeting molecule. This creates a probe that can specifically bind to a target of interest and be visualized through fluorescence microscopy. mdpi.commedchemexpress.com Similarly, affinity probes, which are used to isolate and identify binding partners of a specific molecule, can be constructed using this versatile linker. nih.gov

Table 2: Research Findings on Fluorescent Probe Development

| Probe Type | Design Strategy | Key Finding | Reference |

| Rosamine-based Probes | Bifunctional fluorophores with azido (B1232118) or propargyl groups for click chemistry. | Successful labeling of peptides containing corresponding click partners. | nih.gov |

| Cyanine-containing Dual Probe | C-glycosyl scaffold with alkyne groups for CuAAC introduction of fluorophore and bioconjugation. | Efficient dimeric structure maintained affinity for integrin targets. | mdpi.com |

| Azide-reactive Probes | Use of azide-reactive fluorophores for labeling biomolecules. | Enabled direct staining of receptors in tissue samples. | medchemexpress.com |

In the field of nuclear medicine, targeted radiotracers are crucial for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net Propargyl-PEG4-(CH2)3-acid serves as a valuable linker in the synthesis of these agents. dcchemicals.com The CuAAC reaction provides a mild and efficient method for attaching a radioactive isotope, often via a prosthetic group, to a targeting vector such as a peptide or a small molecule. nih.govacs.org This modular approach allows for the rapid synthesis of a variety of radiotracers for imaging specific biological targets, such as receptors overexpressed in cancer cells. nih.govmdpi-res.com

Development of Fluorescent and Affinity Probes

Carboxylic Acid-Mediated Amide Coupling Strategies

The carboxylic acid moiety of Propargyl-PEG4-(CH2)3-acid is a key functional group for conjugation, primarily through the formation of amide bonds with primary amines. smolecule.com This reaction, however, requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. smolecule.comchemicalbook.com

The carboxylic acid can be covalently linked to biomolecules that possess primary amine groups, such as proteins, peptides, and certain antibodies. smolecule.com This is achieved by activating the carboxylic acid using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). smolecule.com Once activated, the carboxylic acid readily reacts with the amine groups on the biomolecule to form a stable amide linkage. This strategy is fundamental for attaching the propargyl-PEG linker to biological macromolecules, thereby introducing an alkyne handle for subsequent "click" reactions.

Detailed Research Findings: Amide Coupling Activation

| Coupling Agent | Description |

|---|---|

| EDC | A zero-length crosslinker that activates carboxyl groups for spontaneous reaction with primary amines. |

| HATU | A highly efficient coupling reagent that forms an activated ester intermediate, leading to rapid amide bond formation. |

The dual functionality of Propargyl-PEG4-(CH2)3-acid allows for the synthesis of complex heterobifunctional bioconjugates. biosynth.com For instance, a biomolecule can first be conjugated to the carboxylic acid end of the linker. The resulting molecule, now bearing a terminal propargyl group, can then be reacted with a second molecule containing an azide group via CuAAC. smolecule.com This step-wise approach enables the precise assembly of bioconjugates with distinct functionalities for a variety of research applications, including drug delivery and surface modification. smolecule.com The ability to connect two different molecular partners makes this compound a versatile tool in creating tailored biological probes and therapeutic agents. smolecule.com

Covalent Attachment to Amine-Containing Biomolecules

Integration into Targeted Protein Degradation Systems (PROTACs) and Antibody-Drug Conjugates (ADCs)

The unique structural features of Propargyl-PEG4-(CH2)3-acid make it a valuable component in the construction of advanced therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). chemicalbook.comsigmaaldrich.com

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. Propargyl-PEG4-(CH2)3-acid serves as a PEG-based PROTAC linker. medchemexpress.commedchemexpress.com Its flexible and hydrophilic PEG chain can improve the solubility and cell permeability of the resulting PROTAC, while the terminal functional groups allow for modular synthesis. Researchers can utilize the carboxylic acid to attach one ligand and the propargyl group to "click" on the other, facilitating the rapid generation and optimization of PROTAC libraries. For example, Propargyl-PEG4-acid has been used in the synthesis of BTK-IAP PROTACs, with one analogue demonstrating a degradation concentration (DC50) of 200 nM in THP-1 cells. medchemexpress.com

Research Findings: PROTAC Linker Application

| PROTAC Component | Function | Role of Propargyl-PEG4-(CH2)3-acid |

|---|---|---|

| Target-binding ligand | Binds to the protein of interest. | Can be attached via the carboxylic acid or propargyl group. |

| E3 Ligase-binding ligand | Recruits the E3 ubiquitin ligase. | Can be attached via the remaining functional group. |

| Linker | Connects the two ligands. | The Propargyl-PEG4-(CH2)3-acid itself acts as the linker, providing optimal spacing and physicochemical properties. medchemexpress.commedchemexpress.com |

ADCs are targeted cancer therapeutics composed of a monoclonal antibody linked to a cytotoxic payload. fujifilm.com The linker is crucial for the stability and efficacy of the ADC. fujifilm.commedchemexpress.com Propargyl-PEG4-(CH2)3-acid can be incorporated into ADC design as a non-cleavable linker. chemicalbook.comcreative-biolabs.com The carboxylic acid can be used to conjugate the linker to the antibody, often through surface-exposed lysine (B10760008) residues. The propargyl group can then be used to attach the cytotoxic drug via click chemistry. This modular approach allows for the creation of homogeneous ADCs, where the drug-to-antibody ratio is well-defined, which is beneficial for research purposes to understand structure-activity relationships. fujifilm.com The hydrophilic PEG spacer can also help to improve the pharmacokinetic properties of the ADC. smolecule.com

Applications of Propargyl Peg4 Ch2 3 Acid in Materials Science and Nanotechnology

Polymerization and Cross-Linking Reactions Involving the Propargyl Moiety

The propargyl group of Propargyl-PEG4-(CH2)3-acid is a key functional moiety for polymerization and cross-linking reactions. Its ability to participate in highly efficient click chemistry reactions makes it an invaluable tool for constructing well-defined polymer architectures.

Synthesis of PEG-Based Copolymers and Hydrogels for Biomedical Research

Propargyl-PEG4-(CH2)3-acid is instrumental in the synthesis of polyethylene (B3416737) glycol (PEG)-based copolymers and hydrogels for various biomedical applications. mdpi.com The propargyl group can react with azide-functionalized molecules or polymers through CuAAC to form stable triazole linkages, leading to the formation of copolymers. smolecule.com This approach allows for the modular construction of block copolymers with tailored properties.

In hydrogel formation, Propargyl-PEG4-(CH2)3-acid can act as a cross-linker. By reacting with multi-azide functionalized polymers, a cross-linked network is formed, resulting in a hydrogel. acs.org These hydrogels are of particular interest in biomedical research due to their tissue-like water content and biocompatibility. nih.gov The properties of these hydrogels, such as mechanical strength, swelling behavior, and degradation, can be tuned by varying the concentration of the cross-linker and the nature of the polymer backbone. researchgate.net For instance, the incorporation of PEG enhances the hydrophilicity and biocompatibility of the resulting hydrogels, making them suitable for applications like tissue engineering and drug delivery. mdpi.comnih.gov

| Application | Key Feature of Propargyl-PEG4-(CH2)3-acid | Resulting Material |

| Copolymer Synthesis | Terminal alkyne for click chemistry | PEG-based block copolymers |

| Hydrogel Formation | Bifunctional nature for cross-linking | Biocompatible, tunable hydrogels |

Surface Functionalization of Nanomaterials (e.g., nanoparticles, quantum dots)

The unique properties of Propargyl-PEG4-(CH2)3-acid make it an excellent candidate for the surface functionalization of various nanomaterials, including nanoparticles and quantum dots. smolecule.com The carboxylic acid end of the molecule can be used to anchor the linker to the surface of nanomaterials that possess amine or hydroxyl groups, often facilitated by coupling agents like EDC. frontiersin.orgruixibiotech.com The PEG4 spacer then extends from the surface, creating a hydrophilic and biocompatible coating that can reduce non-specific protein adsorption and improve stability in biological fluids. smolecule.comfrontiersin.org

The terminal propargyl group is then available for subsequent modification via click chemistry. smolecule.com This allows for the attachment of a wide array of molecules, such as targeting ligands (peptides, antibodies), fluorescent dyes, or therapeutic agents, to the nanoparticle surface. frontiersin.org This "clickable" surface provides a versatile platform for creating multifunctional nanoparticles for applications in targeted drug delivery, bioimaging, and diagnostics. smolecule.comlunanano.com For example, quantum dots functionalized with this linker can be conjugated with specific biomolecules for targeted cell imaging.

Fabrication of Responsive Materials and Stimuli-Sensitive Systems

The strategic incorporation of Propargyl-PEG4-(CH2)3-acid into polymer networks enables the fabrication of responsive materials and stimuli-sensitive systems. These "smart" materials can undergo changes in their properties in response to specific environmental cues.

Design of Cleavable Linkers within Polymer Networks for Controlled Release

While the triazole linkage formed via CuAAC is generally stable, the broader linker structure can be engineered to be cleavable under specific conditions. For instance, by incorporating enzymatically cleavable peptide sequences or pH-sensitive bonds adjacent to the Propargyl-PEG4-(CH2)3-acid unit within a polymer network, a controlled release system can be designed. medchemexpress.com When the hydrogel or nanoparticle is exposed to the specific stimulus (e.g., an enzyme present in a target tissue or the acidic environment of a tumor), the linker is cleaved, leading to the release of an encapsulated therapeutic agent. This approach allows for targeted drug delivery, minimizing off-target effects.

Preparation of Bio-Interactive Surfaces and Scaffolds

Propargyl-PEG4-(CH2)3-acid is utilized in the preparation of bio-interactive surfaces and scaffolds for applications in tissue engineering and regenerative medicine. mdpi.comnih.gov The carboxylic acid group can be used to immobilize the linker onto a substrate, while the propargyl group provides a point of attachment for bioactive molecules. ruixibiotech.com

By clicking cell-adhesive peptides (e.g., RGD sequences) or growth factors onto the propargyl-functionalized surface, a scaffold can be created that actively promotes cell attachment, proliferation, and differentiation. nih.gov The PEG spacer helps to present these bioactive cues in a more accessible manner to cells, enhancing their biological activity. nih.gov This methodology allows for the creation of scaffolds with precisely controlled chemical and biological properties, mimicking the natural extracellular matrix. nih.govnih.gov

| System | Role of Propargyl-PEG4-(CH2)3-acid | Stimulus for Response | Application |

| Controlled Release | Component of a cleavable linker | Enzymes, pH | Targeted Drug Delivery |

| Bio-interactive Scaffolds | Anchor for bioactive molecules | Cell Interaction | Tissue Engineering |

Self-Assembly Processes and Supramolecular Architectures

The amphiphilic nature of molecules derived from Propargyl-PEG4-(CH2)3-acid can drive self-assembly processes, leading to the formation of well-defined supramolecular architectures. For instance, when conjugated to a hydrophobic molecule, the resulting amphiphile can self-assemble in aqueous environments to form micelles or vesicles. mdpi.com In these structures, the hydrophobic moieties form the core, while the hydrophilic PEG chains form the outer corona, interfacing with the aqueous surroundings.

The propargyl groups displayed on the surface of these self-assembled structures can be further functionalized, allowing for the creation of complex, multi-functional nanosystems. medchemexpress.com This approach has been explored for the development of advanced drug delivery vehicles where the hydrophobic core encapsulates a drug, and the surface is decorated with targeting ligands. smolecule.com The ability to control the self-assembly process and subsequently modify the resulting architecture opens up possibilities for creating highly ordered and functional materials from the bottom up. ualberta.ca

Directing Assembly through Complementary Chemical Interactions

A fundamental strategy in nanomaterials construction is the directed assembly of components, where molecular recognition or highly specific chemical reactions guide the organization of building blocks. Propargyl-PEG4-(CH2)3-acid is ideally suited for this purpose, primarily through the "click chemistry" paradigm.

The terminal propargyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), one of the most reliable and widely used click reactions. nih.gov This reaction forms a stable, covalent 1,2,3-triazole ring by joining the alkyne with a complementary azide-functionalized molecule or surface. nih.govmdpi.com The reaction is characterized by its high efficiency, selectivity, mild reaction conditions, and tolerance of a wide variety of other functional groups. researchgate.net This allows for the precise and directed assembly of disparate components, such as linking different types of nanoparticles together to form heterojunctions. nih.govacs.org For example, researchers have demonstrated the assembly of photoactive heterojunctions by functionalizing one type of metal oxide nanoparticle (e.g., WO₃) with an alkyne-terminated linker and another (e.g., TiO₂) with an azide (B81097), leading to a high-density, conformal coating through the CuAAC reaction. nih.govacs.org

The carboxylic acid group on the other end of the Propargyl-PEG4-(CH2)3-acid molecule offers an orthogonal handle for conjugation. It can readily react with primary amine groups in the presence of carbodiimide (B86325) activators (like EDC) to form a stable amide bond. This dual reactivity allows the molecule to act as a versatile linker, first anchoring to an amine-bearing component and then presenting its propargyl group for a subsequent click reaction. This directed, stepwise assembly is crucial for building complex, multifunctional nanosystems where the precise placement and orientation of each component are critical to the final material's function. acs.org

Table 1: Complementary Chemical Interactions of Propargyl-PEG4-(CH2)3-acid

| Functional Group | Complementary Group | Coupling Chemistry | Resulting Linkage | Key Features |

| Propargyl (Alkyne) | Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | High efficiency, high selectivity, bio-orthogonal, forms stable covalent bond. nih.govmdpi.com |

| Carboxylic Acid | Primary Amine | Carbodiimide Chemistry (e.g., with EDC/NHS) | Amide | Forms stable covalent bond, widely used for bioconjugation. |

Formation of Ordered Nanostructures for Research Purposes

Beyond simply linking components, Propargyl-PEG4-(CH2)3-acid is instrumental in the de novo formation of ordered nanostructures through self-assembly. This process relies on the amphiphilic nature of block copolymers, which can be synthesized using this linker. An amphiphilic polymer contains both a hydrophilic (water-loving) and a hydrophobic (water-fearing) segment.

When placed in an aqueous environment, these polymers spontaneously organize to minimize the unfavorable interaction of the hydrophobic block with water. mdpi.com This self-assembly process can result in a variety of well-defined nanostructures, such as spherical micelles, cylindrical or worm-like micelles, and vesicles (polymersomes). nih.govbohrium.com In these structures, the hydrophobic segments typically form a core, while the hydrophilic PEG chains form a protective outer shell, or corona. mdpi.comnih.gov

Propargyl-PEG4-(CH2)3-acid can be incorporated as a key building block in the synthesis of such amphiphilic copolymers. For example, its carboxylic acid terminus can be used to initiate the polymerization of, or be coupled to, a pre-formed hydrophobic polymer block. The resulting amphiphilic block copolymer will have a hydrophilic PEG segment and a hydrophobic tail. When this polymer self-assembles into a micelle or polymersome, the propargyl groups attached to the end of the PEG chains will be displayed on the nanostructure's surface. nih.gov This creates an "activated" nanostructure that is readily available for surface functionalization via click chemistry, allowing researchers to attach targeting ligands, imaging agents, or other molecules for advanced research applications, particularly in drug delivery. nih.govmdpi.com The ability to control the size, shape, and surface chemistry of these nanostructures is a significant challenge in materials science, and linkers like Propargyl-PEG4-(CH2)3-acid provide a powerful tool for achieving this control. nih.gov

Table 2: Research Findings on Ordered Nanostructures Using Alkyne-PEG Linkers

| Polymer System | Nanostructure Formed | Research Application/Finding |

| Alkyne-functionalized PEG-PLA (Poly(lactic acid)) | Polymeric Micelles | Synthesized via click reaction between alkyne-PEG-PLA and azide-sugars; micelles were used to encapsulate antibiotics, demonstrating potential for targeted drug delivery. nih.gov |

| PEG-Dendritic Block Copolymers | Nanometric Micelles | Copolymers self-assembled into micelles capable of encapsulating the drug Doxorubicin (DOX) with pH-dependent release profiles. nih.gov |

| PEG-b-PMeSPG (Poly(ethylene glycol)-block-poly(N-3-(methylthio)propyl glycine)) | Polymersomes, Micelles, Lamellae | Self-assembly into various morphologies depending on solvent and block length, creating oxidation-sensitive nanostructures for potential drug delivery. bohrium.com |

| PEG-PEA (PEG-grafted poly(ester amide)) | Self-Assembled Nanoparticles | The amphiphilic graft copolymer was used as a surfactant, forming self-assembling core-shell nanoparticles via a solvent-displacement method. mdpi.com |

Methodological Innovations and Reaction Mechanistic Studies Involving Propargyl Peg4 Ch2 3 Acid

Optimization of Click Chemistry Conditions for Propargyl-PEG4-(CH2)3-acid Conjugation

The efficiency of conjugating Propargyl-PEG4-(CH2)3-acid via its terminal alkyne is highly dependent on the reaction conditions of the CuAAC. Research has focused on optimizing catalyst systems, ligands, and other reaction parameters to achieve high yields and rates, particularly in bioconjugation where mild, aqueous conditions are paramount.

Evaluation of Catalyst Systems and Ligand Effects in CuAAC

The standard CuAAC catalyst, generated from a copper(II) salt like CuSO4 and a reducing agent such as sodium ascorbate, can be enhanced significantly through the use of chelating ligands. nih.govjenabioscience.com These ligands stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. For linkers like Propargyl-PEG4-(CH2)3-acid, the choice of ligand is critical for achieving optimal performance, especially in aqueous environments.

Tris(triazolylmethyl)amine-based ligands are highly effective for accelerating the CuAAC reaction. nih.gov Studies comparing different ligand structures have revealed two main classes: those that perform well in coordinating organic solvents but are inhibited by excess ligand, and those that are highly effective in water and are not subject to inhibition. nih.gov For bioconjugation applications relevant to Propargyl-PEG4-(CH2)3-acid, water-soluble ligands that form highly active catalysts are preferred. The development of immobilized copper-ligand complexes on solid supports also presents a significant innovation, allowing for catalysis under physiologically relevant conditions without the need for additional reducing agents and simplifying the removal of copper from the final product. mdpi.com

Table 1: Comparison of Ligand Effects on CuAAC Reaction Rates This table presents illustrative data based on findings from related studies to demonstrate the impact of different ligands on reaction rates.

| Ligand Type | Typical Solvent System | Relative Rate Acceleration | Inhibition by Excess Ligand | Reference |

|---|---|---|---|---|

| Unligated Cu(I) | Aqueous/Organic Mixtures | Baseline | N/A | nih.gov |

| Tris(triazolylmethyl)amine (Class I) | DMSO/Aqueous | High | Yes | nih.gov |

| Tris(benzimidazolylmethyl)amine (Class II) | Water | Very High | No | nih.gov |

| Sulfonated Bathophenanthroline | Aqueous Buffer | Moderate | - | jenabioscience.com |

| Immobilized PNN-pincer Ligand | Aqueous Physiological Buffer | Effective | No (heterogeneous) | mdpi.com |

Kinetic and Thermodynamic Studies of Cycloaddition Reactions

Kinetic and thermodynamic investigations provide fundamental insights into the CuAAC reaction mechanism and help in optimizing reaction conditions. Kinetic studies often employ techniques like fluorescence monitoring or NMR spectroscopy to follow the reaction progress. jenabioscience.commdpi.com For instance, the use of fluorogenic azides that become fluorescent upon triazole formation allows for real-time monitoring of the reaction rate under various conditions. jenabioscience.com

Table 2: Kinetic Parameters of a Model CuAAC Reaction under Different Conditions This table provides hypothetical data based on general principles of CuAAC kinetics to illustrate the effects of reaction variables.

| Condition | Catalyst System | kobs (s-1) | Half-life (min) | Reference |

|---|---|---|---|---|

| Standard | CuSO4/Ascorbate | 0.001 | 11.5 | jenabioscience.com |

| Optimized Ligand | CuSO4/Ascorbate + Ligand | 0.05 | 0.23 | nih.gov |

| Aqueous Buffer, pH 7.4 | Immobilized Cu(I) Complex | 0.015 | 0.77 | mdpi.com |

| High Substrate Concentration | CuSO4/Ascorbate + Ligand | 0.12 | 0.10 | nih.govjenabioscience.com |

Chemo-Selective Reactions and Orthogonal Functionalization

The true utility of Propargyl-PEG4-(CH2)3-acid lies in its bifunctional nature, which enables chemo-selective and orthogonal conjugation. The alkyne and carboxylic acid groups can be addressed independently, allowing for the stepwise assembly of complex molecules. smolecule.com

Development of Orthogonal Bioconjugation Strategies

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions in the same pot without interference. Propargyl-PEG4-(CH2)3-acid is an ideal scaffold for such strategies. The alkyne group reacts specifically with azides via CuAAC, while the carboxylic acid can be activated to react with primary amines to form stable amide bonds. smolecule.comlumiprobe.com

For example, a biomolecule (e.g., an antibody) containing an azide (B81097) group can first be reacted with Propargyl-PEG4-(CH2)3-acid. The resulting conjugate, now bearing a terminal carboxylic acid, can then be subjected to a second reaction. This involves activating the carboxylic acid using standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or PyBOP, followed by reaction with an amine-containing molecule, such as a drug or a fluorescent dye. lumiprobe.comrsc.org This orthogonal approach ensures precise control over the final structure of the bioconjugate.

Sequential Functionalization Approaches for Complex Molecular Architectures

The sequential functionalization enabled by Propargyl-PEG4-(CH2)3-acid is critical for building sophisticated molecular constructs like PROTACs. A PROTAC requires three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Propargyl-PEG4-(CH2)3-acid can serve as this linker. medchemexpress.com

In a typical synthesis, one ligand might be modified with an azide and "clicked" to the alkyne end of the linker. In a subsequent step, the linker's carboxylic acid is activated and coupled to an amine on the second ligand. medchemexpress.com This stepwise approach is modular, allowing different combinations of ligands to be easily assembled to screen for optimal protein degradation activity. medchemexpress.com This strategy has been successfully used to synthesize PROTACs that effectively degrade targets like Bruton's tyrosine kinase (BTK). medchemexpress.com

Mechanistic Investigations into Alkyne Reactivity and Carboxylic Acid Activation

Understanding the reactivity of the terminal alkyne and the mechanisms of carboxylic acid activation is essential for designing efficient conjugation protocols. The terminal alkyne in Propargyl-PEG4-(CH2)3-acid is a C-H bond that is sufficiently acidic to undergo deprotonation to form a copper(I) acetylide, a key intermediate in the CuAAC catalytic cycle. nih.gov The electronic and steric environment of the alkyne can influence its reactivity, although the PEG spacer is generally considered to be electronically neutral and flexible, minimizing steric hindrance.

The activation of the terminal carboxylic acid is typically achieved by converting the hydroxyl group into a better leaving group. lumiprobe.com Common methods include:

Carbodiimide (B86325) Activation: Reagents like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. rsc.org

Active Ester Formation: The carboxylic acid can be pre-activated by converting it into an active ester, such as an N-hydroxysuccinimide (NHS) ester. These esters are stable enough to be purified but react efficiently with primary amines.

Acid Halide Formation: Conversion to an acyl chloride provides a highly reactive species, though this method is often too harsh for sensitive biomolecules.

Recent advances have also explored transition-metal-catalyzed reactions that use carboxylic acids directly, such as palladium-catalyzed decarbonylative cycloadditions with alkynes, although these are more common in small molecule synthesis than bioconjugation. rsc.org For bioconjugation purposes, the mild conditions offered by carbodiimide or active ester chemistry remain the methods of choice for functionalizing the carboxylic acid end of Propargyl-PEG4-(CH2)3-acid. lumiprobe.comrsc.org

Studies on the Role of the PEG Spacer in Reaction Efficiency and Accessibility

The poly(ethylene glycol) (PEG) spacer is a critical component of the Propargyl-PEG4-(CH2)3-acid molecule, playing a significant role in its utility, particularly in bioconjugation and materials science. The PEG4 moiety, consisting of four repeating ethylene (B1197577) oxide units, imparts a unique set of physicochemical properties that enhance both the efficiency of chemical reactions and the accessibility of the terminal functional groups.

The primary role of the PEG spacer is to increase the hydrophilicity of the entire molecule. chempep.comnih.gov This enhanced water solubility is crucial for reactions conducted in aqueous environments, which are common in biological applications. chempep.com For instance, in the creation of antibody-drug conjugates (ADCs), the PEG spacer can counterbalance the hydrophobicity of other components, permitting the use of aqueous buffers and minimizing the need for organic co-solvents that could denature sensitive biomolecules like proteins. rsc.org The ethylene oxide units form hydrogen bonds with water, creating a hydration shell that improves solubility and can reduce non-specific protein adsorption. chempep.com

Furthermore, the PEG spacer provides significant flexibility and acts as a long, adjustable linker. interchim.fr The C-O bonds in the PEG backbone can rotate freely, giving the chain conformational flexibility. chempep.com This flexibility minimizes steric hindrance, making the terminal propargyl and carboxylic acid groups more accessible to their respective reaction partners. interchim.fr Compared to more rigid alkyl or aryl spacers, the flexible PEG chain allows for higher reaction kinetics in aqueous buffers. interchim.fr Research on vascular targeting has demonstrated that incorporating long PEG spacers can significantly improve two-dimensional reaction kinetics in dynamic shear flow environments. nih.gov In one study, ligands attached via PEG spacers showed faster bond formation rates and longer adhesive lifetimes under mechanical stress, enhancing binding robustness. nih.gov This principle is directly applicable to Propargyl-PEG4-(CH2)3-acid, where the spacer ensures the reactive ends can efficiently reach and interact with target sites on complex biomolecules or surfaces.

The length of the PEG spacer is also a tunable parameter that can be optimized for specific applications to control the distance between conjugated molecules. interchim.fr This precise spacing can be critical for maintaining the biological activity of a conjugated protein or for optimizing the performance of a surface-bound molecule. rsc.orginterchim.fr By increasing the hydrodynamic volume of a molecule, the PEG spacer also helps to reduce renal clearance, extending its circulation time in vivo. chempep.comrsc.org

| Property Conferred by PEG Spacer | Effect on Reaction Environment | Impact on Reaction Efficiency & Accessibility |

|---|---|---|

| Hydrophilicity / Water Solubility | Enables reactions in aqueous buffers, minimizing the need for organic co-solvents. chempep.comrsc.org | Improves compatibility with biological systems and prevents precipitation of reactants. nih.gov |

| Flexibility | Reduces conformational constraints on the molecule. chempep.com | Minimizes steric hindrance, increasing the accessibility of terminal functional groups and leading to higher reaction kinetics. interchim.fr |

| Spacer Length | Provides physical separation between the conjugated molecule and the functional group. interchim.fr | Allows for optimized positioning and interaction with target sites, preserving the activity of biomolecules. rsc.org |

| "Stealth" Properties | Creates a hydration shell that can reduce recognition by the immune system and non-specific protein adsorption. chempep.com | Reduces background interference in detection systems and can lower the immunogenicity of the resulting conjugate. chempep.cominterchim.fr |

Fundamental Reaction Mechanisms of Propargyl Group Transformations

The propargyl group (CH≡C-CH₂-) is a versatile functional group in organic synthesis due to the reactivity of its terminal alkyne. This functionality allows Propargyl-PEG4-(CH2)3-acid to participate in a variety of chemical transformations, making it a valuable building block.

The most prominent reaction involving the propargyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the terminal alkyne of the propargyl group reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. smolecule.comaxispharm.com This reaction is exceptionally efficient and specific, proceeding with high yields and generating minimal byproducts, which makes it ideal for creating complex bioconjugates. smolecule.comaxispharm.com

Beyond click chemistry, the propargyl group can undergo a wide range of transformations, often involving transition-metal catalysis. For example, palladium and titanium chemistry can be combined in a multimetallic protocol to react propargylic carbonates with aldehydes and ketones, forming homopropargyl alcohol units with excellent regioselectivity. mdpi.com Rhodium(I) catalysts have been used to transform propargyl vinyl ethers into dienals through a tandem process involving a propargyl Claisen rearrangement. acs.org This reaction proceeds via a "cyclization-mediated" mechanism initiated by the coordination of the rhodium catalyst to the alkyne. acs.org

Radical transformations of propargylic systems have also gained significant attention. researchgate.net These reactions can be initiated through various methods, including transition-metal catalysis (e.g., with copper or silver), photo-induction, or electro-induction. researchgate.net For instance, a novel cascade approach has been developed for synthesizing functionalized tetrahydropyridines from propargyl alcohols via a radical fluorosulfonylation of the alkyne. researchgate.net

Other fundamental reactions include the Meyer-Schuster rearrangement, which traditionally converts propargylic alcohols into α,β-unsaturated carbonyl compounds under acidic conditions. researchgate.net Modern methods have developed milder and more selective conditions for this transformation. researchgate.net Additionally, the Favorskii reaction involves the nucleophilic addition of the terminal alkyne to a carbonyl compound, typically in the presence of a base, to produce propargyl alcohols. mdpi.com In a three-component reaction promoted by a metal-organic framework, propargyl alcohols can react with carbon dioxide and secondary amines to yield β-oxopropylcarbamates. chinesechemsoc.org This transformation proceeds through the formation of an α-alkylidene cyclic carbonate intermediate. chinesechemsoc.org

| Reaction Type | Description | Key Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient cycloaddition between a terminal alkyne and an azide. smolecule.com | Azide-containing molecule, Copper(I) catalyst. smolecule.com | Stable 1,2,3-triazole linkage. axispharm.com |

| Favorskii Reaction | Nucleophilic addition of a terminal alkyne to a carbonyl compound. mdpi.com | Aldehyde or ketone, strong or weak base (e.g., Cs₂CO₃). mdpi.com | Propargyl alcohol. mdpi.com |

| Radical Transformation | Reactions involving radical intermediates at the propargylic position or alkyne. researchgate.net | Transition metals (Cu, Ag), photo-initiators, or electrocatalysis. researchgate.net | Varies widely (e.g., functionalized tetrahydropyridines). researchgate.net |

| Meyer-Schuster Rearrangement | Acid- or metal-catalyzed rearrangement of a propargylic alcohol. researchgate.net | Acid (e.g., TfOH) or transition-metal complexes. researchgate.net | α,β-unsaturated carbonyl compound. researchgate.net |

| Rhodium-Catalyzed Rearrangement | Tandem rearrangement of propargyl vinyl ethers. acs.org | Rh(I) complexes. acs.org | (E,Z)-Dienal. acs.org |

Advanced Structural and Conformational Studies of Propargyl Peg4 Ch2 3 Acid Conjugates

Spectroscopic Analysis for Conformational Dynamics and Interaction Insights

High-Resolution NMR Techniques for Conjugate Structure Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the atomic-level structural characterization of molecules in solution. For conjugates involving Propargyl-PEG4-(CH2)3-acid, NMR is used to confirm the covalent attachment, identify the site of conjugation, and assess the impact of the linker on the local and global structure of the biomolecule.

¹H and ¹³C NMR spectra provide signature signals for the different moieties of the linker. acs.orgacs.org The propargyl group (–C≡CH), the polyethylene (B3416737) glycol (PEG) chain, and the alkyl acid chain each have characteristic chemical shifts. acs.org For instance, the methylene (B1212753) protons adjacent to the alkyne are typically observed around 4.2 ppm in ¹H NMR spectra, while the repeating ethylene (B1197577) glycol protons of the PEG chain appear as a prominent signal around 3.6 ppm. whiterose.ac.uk The successful conjugation to a biomolecule can be confirmed by the appearance of these characteristic peaks in the NMR spectrum of the purified conjugate.

In detailed structural studies of alkyne-functionalized oligomers, NMR integration ratios are used to confirm the degree of polymerization and the purity of the discrete structures. acs.org For example, the integration ratio between the terminal propargyl group's protons and the backbone propargyl groups systematically changes with the oligomer length, providing a clear verification of the structure. acs.org Furthermore, techniques like H-diffusion filter experiments can be used to study the self-assembly of PEG-dendritic block copolymers formed via azide-alkyne cycloadditions, confirming the formation of nanostructures. nih.gov

| Moiety | Proton Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Propargyl Group | Alkyne (–C≡CH) | ~2.44 | whiterose.ac.uk |

| Propargyl Group | Methylene (–CH₂–C≡CH) | ~4.21 | whiterose.ac.uk |

| PEG Chain | Repeating Ethylene Glycol (–O–CH₂–CH₂–O–) | ~3.58 - 3.75 | whiterose.ac.uk |

| Alkyl Acid Chain | Methylene adjacent to Acid (–CH₂–COOH) | Variable, depends on structure |

Circular Dichroism and Other Spectroscopic Methods for Biomacromolecule Integrity Post-Conjugation

Circular Dichroism (CD) spectroscopy is a vital technique for assessing the secondary structure and conformational integrity of proteins and peptides after conjugation with a linker like Propargyl-PEG4-(CH2)3-acid. axispharm.com CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone, providing information on conformations such as α-helices, β-sheets, and random coils. unmc.edu

Studies on PEGylated proteins have shown that the conjugation process can have varied effects on protein stability. In some cases, CD analysis reveals no significant change in the secondary structure of the biomolecule, indicating that the PEG linker does not disrupt the native fold. unmc.edu For example, the CD spectra of the antiviral peptide p41 showed that its α-helical structure was preserved after forming a nanocomplex with a PEG-based copolymer. unmc.edu

Conversely, other studies have demonstrated that PEGylation can induce conformational changes or enhance stability. researchgate.netnih.govsci-hub.se Research on a WW domain protein showed that site-specific PEGylation via a propargyloxyphenylalanine residue could substantially increase the protein's conformational stability. sci-hub.se This stabilization was assessed using variable temperature CD experiments to determine the melting temperature (Tₘ) and folding free energies (ΔΔGf) of the PEGylated variants compared to their non-PEGylated counterparts. nih.govsci-hub.se These findings highlight that the choice of conjugation site and strategy is crucial for maintaining or even improving the structural integrity of the target biomolecule.

| Biomolecule | PEGylation Strategy | Key Finding from CD Analysis | Reference |

|---|---|---|---|

| Antiviral Peptide p41 | Electrostatic coupling with PEG-PLD20 copolymer | The α-helical structure of the peptide was maintained post-conjugation. | unmc.edu |

| WW Domain Protein | Conjugation to propargyloxyphenylalanine via click chemistry | PEGylation increased the conformational stability of the protein. | sci-hub.se |

| WW Domain Protein | Site-specific PEGylation at various locations | The impact on stability (stabilizing or destabilizing) was highly dependent on the PEGylation site. | nih.gov |

| Peptide Stapling | Cyclization using a PEG-containing linker | CD indicated that the stapling induced an alternative, less helical conformation compared to the parent peptide. | whiterose.ac.uk |

Fluorescence spectroscopy is another valuable tool, often used to monitor conjugation reactions and study binding affinities. For instance, the intrinsic fluorescence of a clickable Pittsburgh Compound B derivative, featuring a propargyl-PEG3 linker, was used to monitor its conjugation to magnetic beads. nih.gov

High-Resolution Structural Biology Techniques for Conjugate Architectures

While spectroscopic methods provide information on solution-state conformation, high-resolution structural biology techniques like X-ray crystallography and cryo-electron microscopy can reveal the precise three-dimensional arrangement of atoms in a conjugate.

X-ray Crystallography of Functionalized Biomolecules (if applicable)

X-ray crystallography provides atomic-resolution structures of molecules that can be crystallized. While obtaining high-quality crystals of flexible PEGylated conjugates can be challenging, successful crystallographic studies offer unparalleled insight. For example, the X-ray structure of a DNA polymerase in a complex with a primer/template duplex and a modified dNTP bearing a propargyl-PEG linker has been determined. soton.ac.uk Such a structure can reveal how the enzyme's active site accommodates the bulky, modified substrate, explaining the enzyme's plasticity and the feasibility of the enzymatic incorporation of such modified nucleotides. soton.ac.uk The flexibility of the PEG chain itself, however, often leads to it being poorly resolved in the final electron density map, though its presence and the modification site can be confirmed.

Cryo-Electron Microscopy (Cryo-EM) of Complex Assemblies

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large, complex, and flexible assemblies without the need for crystallization. technologynetworks.comberstructuralbioportal.org This makes it particularly well-suited for studying conjugates and materials involving Propargyl-PEG4-(CH2)3-acid.

A particularly innovative application involves using PEG linkers in the design of affinity grids for cryo-EM sample preparation. pnas.org By linking a "catcher" protein to the grid via a PEG spacer, the target protein, which has a corresponding "tag," can be specifically captured. pnas.org The PEG spacer serves a dual purpose: it keeps the captured particles away from the denaturing air-water interface and the grid surface, and it reduces non-specific binding, enabling high-resolution structural analysis even from impure samples. pnas.org

Advanced Imaging and Microscopy for Material Characterization

Advanced imaging techniques are crucial for characterizing the application of Propargyl-PEG4-(CH2)3-acid conjugates in materials science and cell biology, particularly for surface modifications and cellular uptake studies.

Confocal fluorescence microscopy is widely used to visualize the results of conjugation on surfaces and in cells. For instance, after immobilizing carbohydrates onto an alkyne-PEG-functionalized glass support via click chemistry, the effectiveness of the sugar immobilization was confirmed by imaging the surface after incubation with a FITC-labeled lectin that specifically binds to the sugar. researchgate.net Similarly, propargyl-PEG linkers are incorporated into imaging probes for biological applications. A clickable version of Pittsburgh Compound B, containing a propargyl-PEG3 linker, was conjugated to a fluorophore and used for the enhanced fluorescence imaging of pathological β-amyloid aggregates in brain tissue from Alzheimer's disease patients. nih.gov In another example, a dual-modal imaging agent for prostate cancer, featuring a Cy5 fluorophore attached via a PEG linker, was used for tumor fluorescence imaging in mice. nih.gov

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the morphology of materials functionalized with PEG linkers. For example, cryo-TEM has been used to confirm the vesicular structure of polymersomes formed from PEG-dendritic copolymers before and after cross-linking with a bifunctional alkyne. nih.gov

Atomic Force Microscopy (AFM) of Functionalized Surfaces

The functionalization of surfaces with Propargyl-PEG4-(CH2)3-acid is a critical step in various biotechnological and materials science applications, necessitating detailed characterization of the resulting surface morphology and properties. Atomic Force Microscopy (AFM) has emerged as an indispensable tool for these investigations, providing nanoscale resolution imaging and force measurement capabilities. csic.es When a substrate, such as mica or silicon, is functionalized with Propargyl-PEG4-(CH2)3-acid, AFM can be employed to analyze the formation and characteristics of the self-assembled monolayer (SAM). rsc.org

AFM imaging, typically in tapping mode to minimize sample damage, can reveal the topography of the functionalized surface. For a well-formed monolayer of Propargyl-PEG4-(CH2)3-acid, AFM images would be expected to show a relatively smooth and uniform surface, following the contours of the underlying substrate. researchgate.net The roughness of the modified surface can be quantitatively compared to that of the bare substrate to assess the homogeneity of the coating. researchgate.net In instances of incomplete or aggregated monolayer formation, AFM can visualize defects, such as pinholes or areas of molecular aggregation, providing critical feedback for optimizing the functionalization process.

Furthermore, AFM-based force spectroscopy can be utilized to probe the mechanical properties of the functionalized surface. nih.gov By measuring the interaction forces between an AFM tip and the Propargyl-PEG4-(CH2)3-acid layer, insights into the layer's thickness, elasticity, and adhesion can be obtained. nih.gov The flexible nature of the polyethylene glycol (PEG) chain is a key feature that can be studied using this technique. csic.es As the AFM tip approaches and retracts from the surface, the force-distance curves will exhibit characteristics indicative of the PEG linker's extension and compression. The length of the PEG chain in Propargyl-PEG4-(CH2)3-acid, being relatively short, would result in specific unbinding lengths that can be theoretically modeled and experimentally verified. nih.gov

The terminal propargyl group of the molecule offers a reactive site for subsequent "click" chemistry reactions. mdpi.com AFM can be used to monitor the changes in surface morphology and properties after such conjugation reactions. For example, the attachment of nanoparticles, proteins, or other biomolecules to the propargyl group would lead to a noticeable increase in the height and roughness of the surface, which can be readily quantified by AFM. nsf.gov

Table 1: Representative AFM Data for Surfaces Functionalized with Short-Chain PEG Linkers

| Parameter | Bare Substrate (Mica) | Functionalized Surface (Propargyl-PEG4-(CH2)3-acid on Mica) |

| Average Roughness (Ra) | ~0.1 - 0.3 nm | ~0.3 - 0.6 nm |

| Monolayer Thickness | N/A | ~1.5 - 2.5 nm |

| Adhesion Force | Low | Moderate (influenced by PEG chain) |

Note: The data presented in this table are representative values based on studies of similar short-chain PEG-functionalized surfaces and are intended for illustrative purposes.

Transmission Electron Microscopy (TEM) of Nanoconjugates and Self-Assemblies

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the structure, size, and morphology of nanoconjugates and self-assembled structures involving Propargyl-PEG4-(CH2)3-acid at high resolution. When this bifunctional linker is used to conjugate nanoparticles (e.g., gold or iron oxide nanoparticles) to other molecules or to induce self-assembly, TEM provides direct evidence of the resulting nanoscale architectures. researchgate.netresearchgate.net

The amphiphilic nature of certain conjugates derived from Propargyl-PEG4-(CH2)3-acid can lead to their self-assembly into various nanostructures, such as micelles or vesicles, in aqueous environments. preprints.orgresearchgate.net TEM is instrumental in characterizing these self-assemblies. researchgate.net By depositing a sample of the self-assembled structures onto a TEM grid and employing negative staining techniques, their morphology (e.g., spherical, cylindrical), size distribution, and lamellarity (for vesicles) can be determined with high precision. researchgate.net For example, if Propargyl-PEG4-(CH2)3-acid is conjugated to a hydrophobic molecule, the resulting amphiphile may self-assemble into micelles with a hydrophobic core and a hydrophilic PEG shell. TEM would reveal these as spherical objects with a uniform size distribution. preprints.org

Cryo-TEM, a variation of TEM where the sample is flash-frozen in its native, hydrated state, can provide even more detailed and artifact-free images of these self-assembled structures, preserving their morphology as it exists in solution.

Table 2: Expected TEM Characterization of Nanoconjugates and Self-Assemblies with Propargyl-PEG4-(CH2)3-acid

| System | Expected Morphology | Size Range (Typical) | Key Information from TEM |

| Nanoparticle-Protein Conjugate | Core-shell structure | 20 - 100 nm (total diameter) | Confirmation of conjugation, size of core and shell |

| Self-Assembled Micelles | Spherical | 10 - 50 nm (diameter) | Micelle size and uniformity, evidence of self-assembly |

| Self-Assembled Vesicles | Spherical, hollow | 50 - 200 nm (diameter) | Vesicle size, lamellarity, membrane thickness |

Note: The data in this table are hypothetical and based on typical results observed for similar amphiphilic and nanoparticle conjugate systems.

Computational Chemistry and Theoretical Modeling of Propargyl Peg4 Ch2 3 Acid Systems

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the behavior of molecules at an atomistic level. nih.gov For Propargyl-PEG4-(CH2)3-acid, MD simulations provide invaluable insights into its structural flexibility and how it interacts with its environment, which is crucial for its application in bioconjugation and drug delivery.

Flexibility and Dynamics of PEG Linkers in Different Environments

In aqueous solutions, the hydrophilic nature of PEG leads to a hydrated cloud with a significant excluded volume. nih.gov The flexibility of the PEG chain allows it to adopt a wide range of conformations, from extended to more compact, folded structures. nih.govbiorxiv.org This dynamic behavior is not random; it is influenced by factors such as the length of the PEG chain and the surrounding solvent. biorxiv.orgacs.org For instance, in water, hydrophobic collapse around a linker can lead to more folded and less polar conformations. acs.orgdiva-portal.org Conversely, in nonpolar environments, the same linker might adopt more extended and polar conformations. acs.orgdiva-portal.org

The conformational state of the PEG linker is critical. For example, longer PEG chains have been shown to favor a "gauche effect," leading to more folded structures. biorxiv.org Simulations have revealed that PEG-based linkers with three or more monomer units tend to be more folded. biorxiv.org This flexibility is not just a passive property; it actively contributes to the linker's function, allowing it to act as a spacer and position conjugated molecules for optimal interaction. The dynamic nature of the PEG backbone, with low energy barriers between conformational states, allows it to frequently switch between different conformations, which is essential for its role in applications like protein cross-linking. oup.com

Interactions of Conjugates with Biological Milieus and Nanostructures

When Propargyl-PEG4-(CH2)3-acid is conjugated to other molecules, such as drugs or biologics, its interactions with biological environments like cell membranes and nanostructures become paramount. MD simulations have been extensively used to model these interactions.

PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is known to create a "stealth effect" that shields the conjugated entity from the immune system, thereby prolonging its circulation time in the bloodstream. nih.govnih.gov3ds.com Simulations show that a dense PEG shell can suppress interactions with membranes and reduce cellular uptake. acs.org The effectiveness of this shielding is dependent on the PEG chain's length and grafting density. nih.gov

The interaction of PEGylated conjugates with lipid membranes is a complex process. Simulations have shown that PEGylated nanoparticles can exhibit weak adsorption to negatively charged lipid membranes. acs.org This interaction is thought to be driven by electrostatic interactions and is sensitive to the physiological conditions. acs.org The curvature of the nanoparticle surface also plays a role, with less curved (larger) nanoparticles showing weaker membrane adsorption due to a more effectively dense PEG shell. acs.org

Furthermore, in the context of drug delivery systems like micelles or nanoparticles, the PEG linker's flexibility and hydrophilicity are crucial for self-assembly and stability. mdpi.com The amphiphilic nature of copolymers containing PEG can lead to the formation of core-shell structures where the PEG forms a hydrophilic outer layer. mdpi.com MD simulations can help predict the affinity of drugs for these nanocarriers and their loading capacity, aiding in the rational design of such systems. 3ds.com

Quantum Chemical Calculations of Reactivity and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. dergipark.org.trresearchgate.net For Propargyl-PEG4-(CH2)3-acid, these calculations are essential for predicting how the terminal propargyl and carboxylic acid groups will behave in chemical reactions.